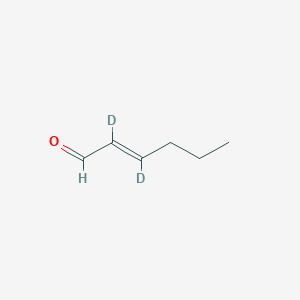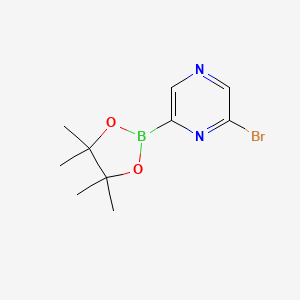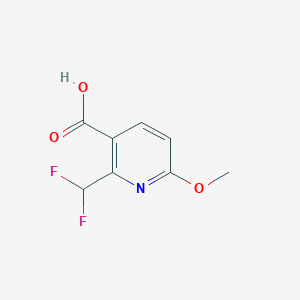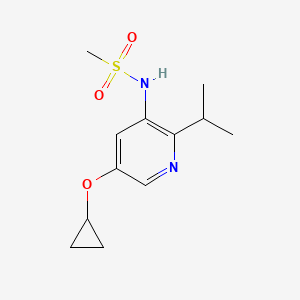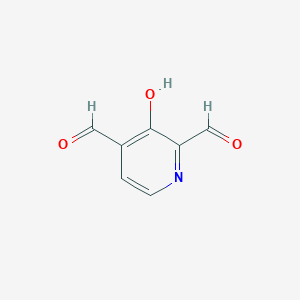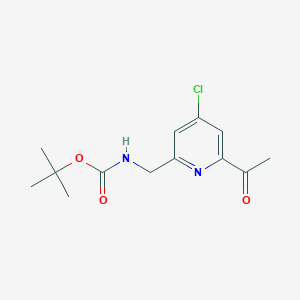
Tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H17ClN2O3 It is a derivative of pyridine, characterized by the presence of a tert-butyl group, an acetyl group, and a chloropyridinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-acetyl-4-chloropyridine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.
Procedure: The 6-acetyl-4-chloropyridine is reacted with tert-butyl chloroformate in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to interfere with cellular processes by binding to active sites or altering protein functions.
類似化合物との比較
Similar Compounds
- Tert-butyl (6-chloropyridin-2-yl)methylcarbamate
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Uniqueness
Tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and modifications that are not possible with other similar compounds.
特性
分子式 |
C13H17ClN2O3 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
tert-butyl N-[(6-acetyl-4-chloropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(17)11-6-9(14)5-10(16-11)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18) |
InChIキー |
UTJWSZRKVXWPFO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


